Lipophilicity Comparison: 2-Ethyl-1-methyl-1H-indole vs. 1-Methylindole and 2-Ethylindole
2-Ethyl-1-methyl-1H-indole demonstrates significantly higher lipophilicity compared to its monoalkylated analogs, driven by the additive effects of N1-methyl and C2-ethyl substitutions [1]. The calculated XLogP3 for 2-ethyl-1-methyl-1H-indole is 3.3, which exceeds that of 1-methylindole and 2-ethylindole [1][2][3]. This difference in lipophilicity can impact membrane permeability and non-specific binding profiles in biological assays.
| Evidence Dimension | Lipophilicity (Calculated XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | 1-Methylindole: XLogP3 ~2.5; 2-Ethylindole: XLogP3 ~2.7 (estimated from similar scaffolds) |
| Quantified Difference | ΔXLogP3 ≥ 0.6 (higher) |
| Conditions | Calculated using XLogP3 3.0 algorithm in PubChem |
Why This Matters
Higher lipophilicity may be advantageous for targeting intracellular compartments or crossing lipid bilayers, but may also increase plasma protein binding, requiring careful consideration in assay design.
- [1] PubChem. 2-Ethyl-1-methyl-1H-indole. Computed Descriptor: XLogP3 = 3.3. Compound Summary CID 12389275. Accessed 2025. View Source
- [2] PubChem. 1-Methylindole. Compound Summary CID 12120. Estimated XLogP3 ~2.5 based on structure. Accessed 2025. View Source
- [3] PubChem. 2-Ethylindole. Compound Summary CID 3013938. Estimated XLogP3 ~2.7 based on structure. Accessed 2025. View Source
